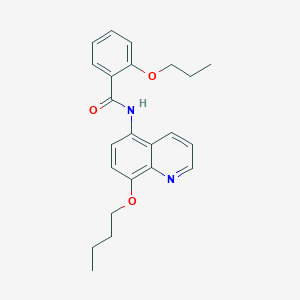![molecular formula C19H19N3O3 B11316464 N-phenyl-2-[2-(5-propyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide](/img/structure/B11316464.png)
N-phenyl-2-[2-(5-propyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenyl-2-[2-(5-propyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide: is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms This particular compound is characterized by the presence of a phenyl group, a propyl-substituted oxadiazole ring, and a phenoxyacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-phenyl-2-[2-(5-propyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclocondensation of arylamidoximes with aldehydes.
Coupling with Phenoxyacetic Acid: The synthesized oxadiazole derivative is then coupled with phenoxyacetic acid in the presence of coupling agents such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) and a base like lutidine in dry dichloromethane.
N-Phenylation: The final step involves the N-phenylation of the intermediate product using phenylamine under suitable reaction conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The oxadiazole ring can undergo oxidation reactions, often using reagents like manganese dioxide.
Reduction: Reduction of the oxadiazole ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl and oxadiazole rings can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions:
Oxidation: Manganese dioxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic substitution using halogenating agents or nucleophilic substitution using nucleophiles like amines.
Major Products:
Oxidation: Formation of oxidized oxadiazole derivatives.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted phenyl or oxadiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine:
Antimicrobial Activity: Oxadiazole derivatives have shown potential as antimicrobial agents against various bacterial and fungal strains.
Anticancer Activity: Some studies suggest that oxadiazole derivatives can inhibit the growth of cancer cells by interfering with specific cellular pathways.
Industry:
Agriculture: The compound can be used as a precursor for the synthesis of agrochemicals, including herbicides and pesticides.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds with therapeutic potential.
Mecanismo De Acción
The mechanism of action of N-phenyl-2-[2-(5-propyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide is primarily attributed to its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
Receptor Binding: It can bind to cellular receptors, modulating signal transduction pathways and exerting anticancer effects.
Comparación Con Compuestos Similares
3-aryl-5-propyl-1,2,4-oxadiazole: Shares the oxadiazole ring but lacks the phenoxyacetamide moiety.
Phenoxyacetic Acid Derivatives: Contains the phenoxyacetic acid moiety but lacks the oxadiazole ring.
Uniqueness:
Structural Complexity: The combination of the phenyl group, propyl-substituted oxadiazole ring, and phenoxyacetamide moiety makes N-phenyl-2-[2-(5-propyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide unique.
Versatility: Its diverse functional groups allow it to participate in various chemical reactions and exhibit multiple biological activities.
Propiedades
Fórmula molecular |
C19H19N3O3 |
|---|---|
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
N-phenyl-2-[2-(5-propyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide |
InChI |
InChI=1S/C19H19N3O3/c1-2-8-18-21-19(22-25-18)15-11-6-7-12-16(15)24-13-17(23)20-14-9-4-3-5-10-14/h3-7,9-12H,2,8,13H2,1H3,(H,20,23) |
Clave InChI |
PAAZZCUUQVULFR-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NC(=NO1)C2=CC=CC=C2OCC(=O)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-(4-Chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11316384.png)
![N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11316386.png)
![2-(4-tert-butylphenyl)-7-(furan-2-ylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11316387.png)
![2-ethoxy-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B11316395.png)
![2-(4-tert-butylphenyl)-8,9-dimethyl-7-(6-methylpyridin-2-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11316399.png)
![5-(4-bromophenyl)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11316409.png)
![5-(4-chlorophenyl)-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11316413.png)
![N-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B11316415.png)

![N-({4-methyl-5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-N-(4-methylphenyl)methanesulfonamide](/img/structure/B11316435.png)
![N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11316451.png)
![N-benzyl-2-{2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11316455.png)
![N-[(5-{[2-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide](/img/structure/B11316460.png)
![5-chloro-3,6-dimethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B11316462.png)
